

Application Notes and Protocols for Utibapril

Stability Testing and Storage Conditions

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Compound of Interest

Compound Name: Utibapril

Cat. No.: B034276

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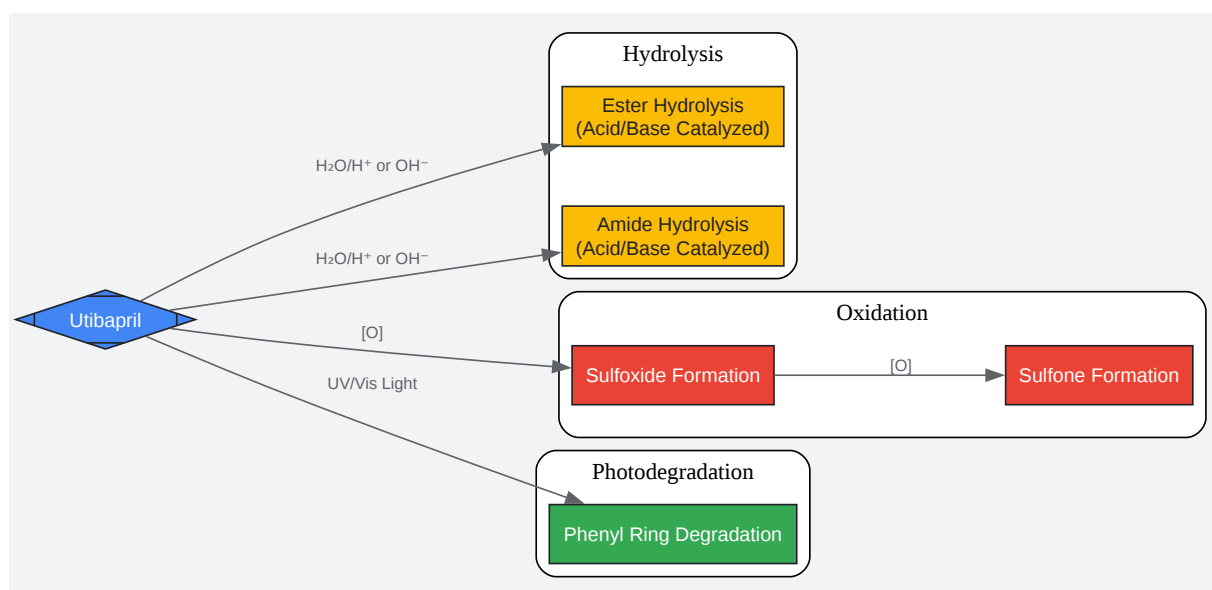
These application notes provide a comprehensive overview of the stability testing and recommended storage conditions for the angiotensin-converting enzyme (ACE) inhibitor, **Utibapril**. The protocols outlined below are based on established principles of drug degradation and international regulatory guidelines, specifically the International Council for Harmonisation (ICH) guidelines.

Chemical Properties of Utibapril

Property	Value
Chemical Name	(2S,3aS,7aS)-1-[(2S)-2-[[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]-octahydro-1H-indole-2-carboxylic acid
Molecular Formula	C ₂₂ H ₃₁ N ₃ O ₅ S ^[1]
Molecular Weight	449.57 g/mol ^[1]
Structure	(A structural representation of Utibapril would be included here in a formal document)
Key Functional Groups	Ethyl ester, Amide (cyclic), Thioether, Phenyl group

Potential Degradation Pathways

Based on the chemical structure of **Utibapril**, the following degradation pathways are considered most likely under stress conditions.



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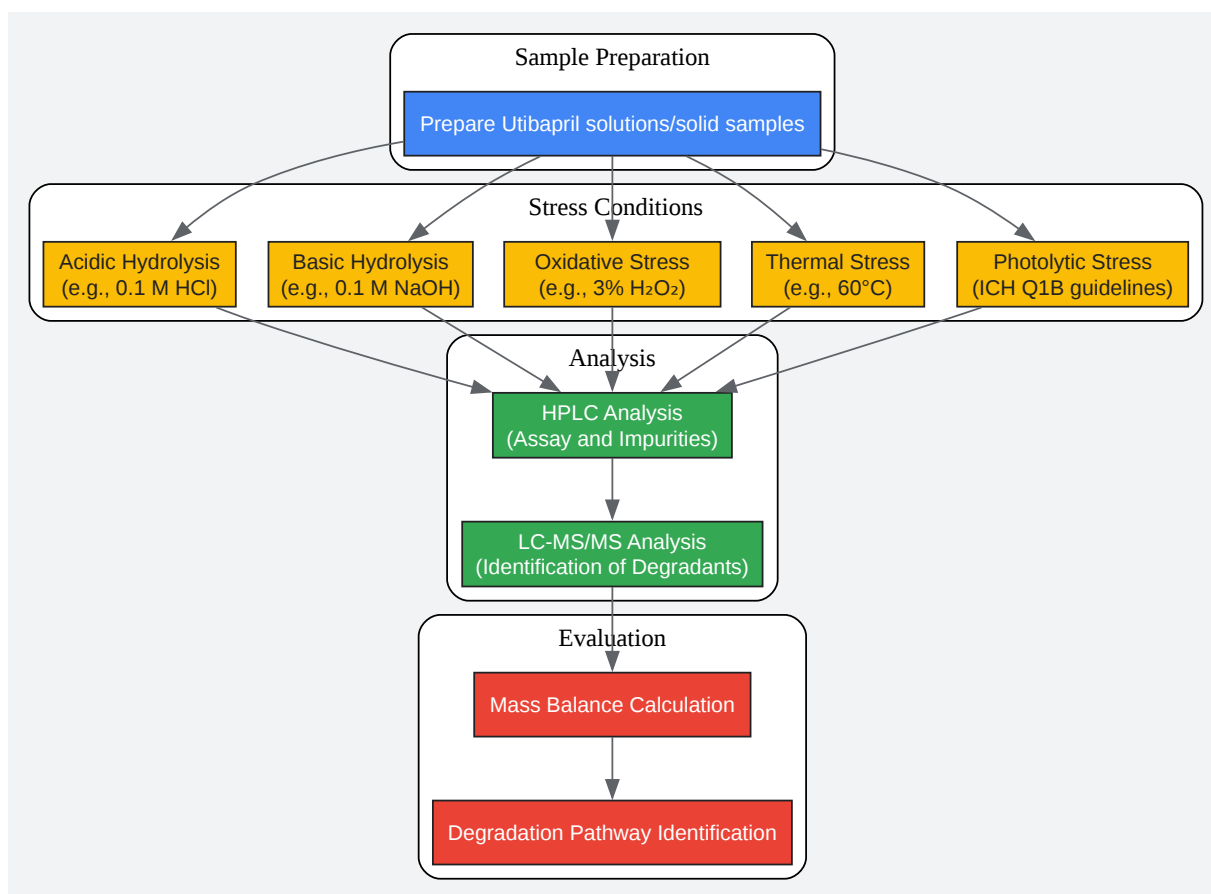
Caption: Predicted degradation pathways for **Utibapril**.

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of **Utibapril**. These studies also help in developing and validating a stability-indicating analytical method. The following protocol is based on ICH Q1A guidelines.

[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Workflow



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Caption: Workflow for forced degradation studies of **Utibapril**.

Detailed Methodologies

Objective: To achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).^[2]

Stress Condition	Protocol
Acidic Hydrolysis	Dissolve Utibapril in a suitable solvent and add 0.1 M hydrochloric acid. Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the samples before analysis. ^{[7][8][9][10]}
Basic Hydrolysis	Dissolve Utibapril in a suitable solvent and add 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the samples before analysis. ^{[11][12][13][14][15]}
Oxidative Degradation	Dissolve Utibapril in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, 24 hours). ^{[16][17][18][19][20]}
Thermal Degradation	Expose solid Utibapril to dry heat at 60°C in a calibrated oven for a specified period (e.g., 1, 3, 7, 14 days).
Photolytic Degradation	Expose solid Utibapril and a solution of Utibapril to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. ^{[21][22][23][24]}

Long-Term and Accelerated Stability Testing Protocol

This protocol is designed to establish the re-test period for the drug substance and the shelf-life for the drug product under defined storage conditions, in accordance with ICH Q1A guidelines.

[\[5\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Storage Conditions

Study Type	Storage Condition	Minimum Duration
Long-Term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

RH = Relative Humidity

Testing Frequency

Study Type	Testing Intervals
Long-Term	0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated	0, 3, 6 months

Analytical Procedures

A validated stability-indicating HPLC method should be used to monitor the assay of **Utibapril** and the formation of degradation products.

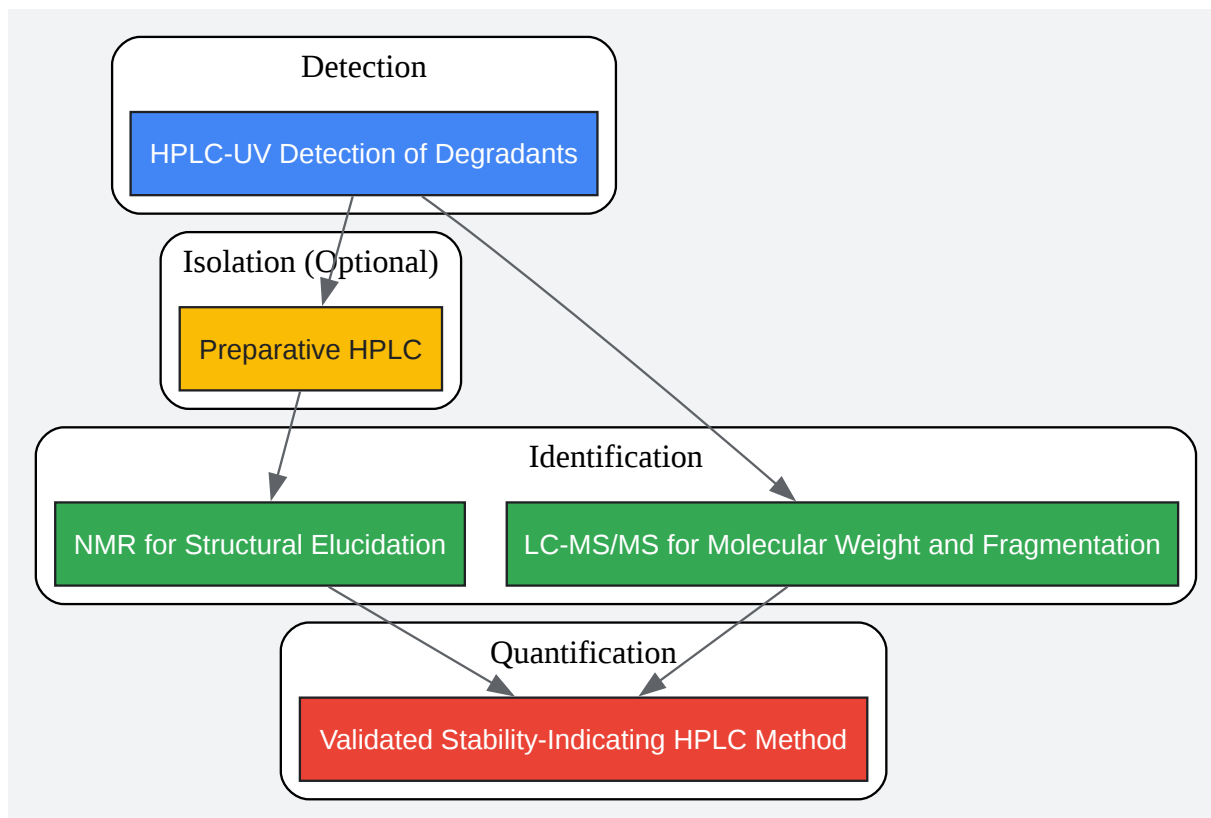
Recommended HPLC Method Parameters (Initial):

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile).
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (to be determined by UV scan)
Column Temperature	30°C

Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is accurate, precise, specific, linear, and robust.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

Identification of Degradation Products

Degradation products observed in the stability studies should be identified and characterized using appropriate analytical techniques.



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Caption: Workflow for the identification and quantification of degradation products.

LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the identification of unknown impurities and degradants. It provides information on the molecular weight and fragmentation pattern of the degradation products, which aids in their structural elucidation.[32][33][34][35][36]

Recommended Storage Conditions

Based on the stability data generated, the following storage conditions are recommended for **Utibapril** drug substance and drug product. Final storage conditions and shelf-life will be determined by the results of the long-term stability studies.

- Store in a well-closed container.

- Protect from light.
- Store at controlled room temperature (e.g., 20-25°C).
- Avoid exposure to excessive heat and humidity.

These application notes and protocols provide a robust framework for assessing the stability of **Utibapril**. Adherence to these guidelines will ensure the generation of high-quality stability data suitable for regulatory submissions and for ensuring the safety and efficacy of the final drug product.

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